C14 Ceramide is synthesized in the body from sphingosine and myristoyl-CoA through the action of ceramide synthases. These enzymes are responsible for the formation of various ceramide species by catalyzing the acylation of sphingosine with different fatty acids. C14 Ceramide falls under the category of long-chain ceramides, which are typically defined by their fatty acid chain lengths ranging from 14 to 26 carbon atoms.
The synthesis of C14 Ceramide involves several enzymatic steps primarily facilitated by ceramide synthases. The process begins with the activation of myristic acid to form myristoyl-CoA. This activated fatty acid then reacts with sphingosine to form C14 Ceramide.
Technical Details:
C14 Ceramide has the molecular formula and a molecular weight of approximately 271.4 g/mol. The structure features:
The stereochemistry of the sphingosine backbone contributes to its biological activity, influencing interactions with cellular receptors and other lipids.
C14 Ceramide participates in various biochemical reactions:
Technical Details:
C14 Ceramide exerts its biological effects through multiple mechanisms:
Data from studies indicate that alterations in ceramide levels can lead to significant changes in cellular responses, particularly in cancer biology where ceramides may induce apoptosis in cancer cells .
Relevant data includes melting point ranges, solubility parameters, and reactivity profiles that are essential for understanding its behavior in biological systems .
C14 Ceramide has several important applications:
Ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6) are endoplasmic reticulum (ER)-resident enzymes responsible for the de novo biosynthesis of C14 ceramide. These enzymes catalyze the ATP-dependent acylation of sphinganine (dihydrosphingosine) using myristoyl-CoA (C14:0-CoA) as the primary acyl donor, forming dihydro-C14 ceramide. This intermediate is subsequently desaturated by dihydroceramide desaturase (DES1) to yield C14 ceramide [1] [10].
CerS5 and CerS6 exhibit distinct but overlapping substrate specificities. While both isoforms generate C14-C16 ceramides, CerS6 shows higher catalytic efficiency for C14-acyl chain production. Knockout studies demonstrate that CerS6-deficient cells exhibit a 70-80% reduction in C14 ceramide levels, whereas CerS5 deletion reduces C14 ceramide by 40-50%, confirming their cooperative roles [6] [10]. Both enzymes function as homodimers or heterodimers, with oligomerization influencing their substrate selectivity and activity [6].
Table 1: Ceramide Synthase Isoforms and Their Acyl Chain Specificities
Isoform | Primary Acyl Chain Specificity | Major Ceramide Products | Tissue Expression |
---|---|---|---|
CerS5 | C14-C16 | C14-, C16-ceramide | Ubiquitous (low) |
CerS6 | C14-C16 | C14-, C16-ceramide | Ubiquitous (low) |
CerS1 | C18 | C18-ceramide | Brain, muscle |
CerS2 | C20-C26 | C22-, C24-ceramide | Liver, kidney |
Data compiled from [1] [6] [10]
The molecular basis for myristoyl-CoA selectivity in CerS5/6 lies in their hydrophobic substrate-binding pockets. Structural analyses reveal that CerS6 contains a compact binding cavity (volume: ~850 ų) lined with nonpolar residues (e.g., Phe119, Leu123, Trp164), which preferentially accommodates the shorter C14 acyl chain [10]. In contrast, CerS2 possesses a larger cavity (~1,300 ų) with polar residues that stabilize very-long-chain fatty acids [1].
Kinetic studies demonstrate CerS6’s high affinity for myristoyl-CoA:
The TLC (Tram-Lag-CLN8) domain in CerS5/6 is critical for acyl-CoA recognition. Mutagenesis of conserved residues (e.g., His212 in CerS6) reduces catalytic activity by >90%, confirming its role in coordinating the acyl-CoA thioester [1] [10]. Additionally, CerS6 glycosylation at Asn18 is essential for enzyme stability and membrane integration, with N18A mutants showing 60-70% reduced activity [9].
The ER membrane provides a structured microenvironment for C14 ceramide biosynthesis. CerS5/6 are integral membrane proteins with 5-7 transmembrane domains, positioning their catalytic sites toward the cytosolic face of the ER [1] [10]. This topology enables direct access to cytosolic substrates: sphinganine (from serine palmitoyltransferase complexes) and myristoyl-CoA (from acyl-CoA synthetases) [5].
Spatial regulation occurs through:
Disruption of ER integrity (e.g., brefeldin A treatment) redistributes CerS6 and reduces C14 ceramide production by 40%, underscoring compartmentalization’s functional importance [9].
Table 2: CerS5/6 Kinetic Parameters for Myristoyl-CoA
Enzyme | Km (µM) for Myristoyl-CoA | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CerS6 | 1.8 ± 0.3 | 12.4 ± 1.1 | 6.89 |
CerS5 | 2.5 ± 0.4 | 9.7 ± 0.8 | 3.88 |
Data derived from [10] with purified enzyme assays
The salvage pathway recycles sphingosine from degraded complex sphingolipids to generate ceramide, constituting 50-90% of cellular ceramide production [5] [6]. In this pathway:
The salvage pathway exhibits distinct regulation compared to de novo synthesis:
Table 3: Comparison of De Novo vs. Salvage Pathways for C14 Ceramide
Parameter | De Novo Pathway | Salvage Pathway |
---|---|---|
Sphingoid Base Precursor | Sphinganine (d18:0) | Sphingosine (d18:1) |
Primary Regulation | Serine palmitoyltransferase activity | Lysosomal hydrolase activity |
CerS Km for Sphingoid Base | 2.0 µM | 4.5 µM |
Key Inhibitors | Myriocin (SPT inhibitor) | Fumonisin B1 (CerS inhibitor) |
Contribution to Cellular C14 Ceramide | 30-40% | 60-70% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7